REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]2[C:8](=[O:24])[N:9]([CH3:23])[CH2:10][C:11]3[N:12]([CH:13]=[N:14][C:15]=3[C:16]([N:18]3C=C[N:20]=[CH:19]3)=[O:17])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH:25]1(C(=NO)N)[CH2:27][CH2:26]1>CN(C)C=O>[Cl:1][C:2]1[C:7]2[C:8](=[O:24])[N:9]([CH3:23])[CH2:10][C:11]3[N:12]([CH:13]=[N:14][C:15]=3[C:16]3[O:17][N:20]=[C:19]([CH:25]4[CH2:27][CH2:26]4)[N:18]=3)[C:6]=2[CH:5]=[CH:4][CH:3]=1
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Name
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1-[[7-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepin-3-yl]carbonyl]imidazole
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Quantity
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15 g
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Type
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reactant
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Smiles
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ClC1=CC=CC2=C1C(N(CC=1N2C=NC1C(=O)N1C=NC=C1)C)=O
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Name
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|
Quantity
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6.6 g
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Type
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reactant
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Smiles
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C1(CC1)C(N)=NO
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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is evaporated to dryness, 100 ml of glacial acetic acid
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Type
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ADDITION
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Details
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are added to the residue
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Type
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TEMPERATURE
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Details
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the solution is heated to 120° for 1.5 hours
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Duration
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1.5 h
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Type
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CUSTOM
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Details
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The solution is then evaporated
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Type
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CUSTOM
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Details
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the residue is partitioned between methylene chloride and saturated sodium bicarbonate solution
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Type
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CUSTOM
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Details
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The organic phase is separated
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulphate
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Type
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CUSTOM
|
Details
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evaporated
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Type
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CUSTOM
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Details
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By recrystallization of the residue from methylene chloride and ethyl acetate
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Name
|
|
Type
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product
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Smiles
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ClC1=CC=CC2=C1C(N(CC=1N2C=NC1C1=NC(=NO1)C1CC1)C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |